Méthacrylate de rouge dispersé 1

Vue d'ensemble

Description

NLO material

Applications De Recherche Scientifique

Fabrication de matériaux électro-optiques

Le méthacrylate de rouge dispersé 1 a été utilisé dans la fabrication de matériaux électro-optiques hybrides organo-inorganiques . Le composé a été modifié pour créer un chromophore de rouge dispersé 1 modifié par du tirethoxysilane volumineux (TES-DR1) qui présentait une activité électro-optique (EO) . Le rendement du produit TES-DR1 a été considérablement amélioré en utilisant la chimie de flux .

Stabilité à haute température

Le composé a montré une stabilité à haute température dans le contexte des matériaux électro-optiques . La valeur moyenne de r33 représentant l’activité EO est restée stable à 14,67 pm/V après le test de stabilité thermique effectué à 225 °C .

Réorientation induite par la lumière

Le this compound a été utilisé dans des études de réorientation induite par la lumière . Le composé a été dopé dans un film de poly(méthacrylate d’éthyle) et irradié avec une lumière polarisée linéairement de 546 nm . Les profils temporels de l’anisotropie optique et de l’absorbance mesurés pendant l’irradiation ont été analysés à l’aide d’un modèle cinétique .

Études d’isomérisation

Le composé a été utilisé dans des études d’isomérisation et de réorientation . L’étude a révélé que la réorientation induite par la lumière des molécules de rouge dispersé 1 se produit dans des environnements confinés où l’isomérisation trans → cis est entravée <svg class="icon" height="16" p-id="1735" t="1709264788668

Mécanisme D'action

Target of Action

Disperse Red 1 Methacrylate (DR1M) is a type of azobenzene dye . The primary targets of DR1M are the azobenzene moieties within polymer materials . These moieties undergo cis-trans isomerization and reorientation when irradiated with light, leading to changes in the optical properties of the materials .

Mode of Action

The mode of action of DR1M involves the isomerization and reorientation of azobenzene moieties. When azobenzene-containing polymer materials are irradiated with light, the azobenzene moieties undergo cis-trans isomerization and reorientation . This process results in changes in the optical properties of the materials .

Biochemical Pathways

The primary biochemical pathway affected by DR1M is the cis-trans isomerization of azobenzene moieties. This process is induced by light and leads to changes in the optical properties of the materials . The isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 78-83 °c . More research is needed to fully understand the ADME properties of DR1M and their impact on its bioavailability.

Result of Action

The result of DR1M’s action is a change in the optical properties of the materials in which it is incorporated. This is due to the cis-trans isomerization and reorientation of azobenzene moieties induced by light . In addition, the isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .

Action Environment

The action of DR1M is influenced by the environment in which it is placed. For instance, the polymer environment affects the thermal cis → trans and light-induced trans → cis isomerizations of the DR1M molecule differently, suggesting that the spatial requirements for these processes to proceed are different . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DR1M.

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that Disperse Red 1 Methacrylate is used in the creation of photonic and optical materials

Cellular Effects

Some studies suggest that it may have anti-cancer properties, potentially due to its ability to interfere with the cellular microenvironment by binding to proteins, affecting their conformation and function .

Molecular Mechanism

It is known that the compound undergoes a photoinduced isomerization process when exposed to light, which can lead to changes in its optical properties

Temporal Effects in Laboratory Settings

In laboratory settings, Disperse Red 1 Methacrylate has been shown to exhibit changes in its effects over time. For instance, it has been observed that doping with Disperse Red 1 Methacrylate increases the stiffness and the glass transition temperature of poly(methyl methacrylate) fibers

Propriétés

IUPAC Name |

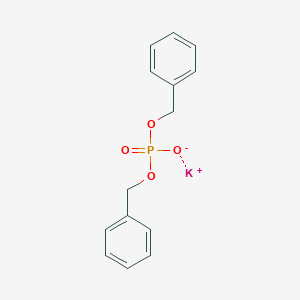

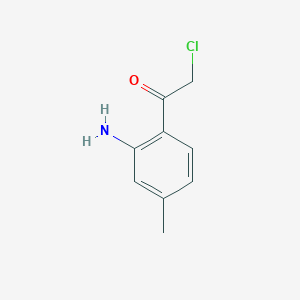

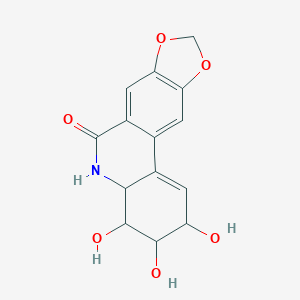

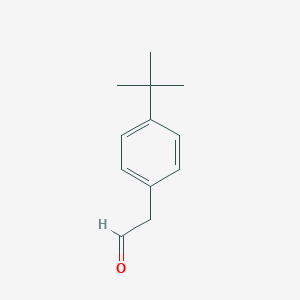

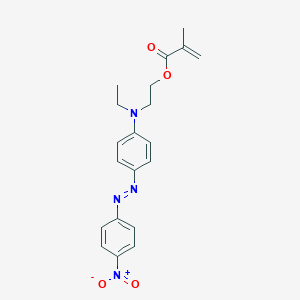

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYWMAUCJNDHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139096-37-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139096-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10407743, DTXSID501039388 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103553-48-6, 139096-37-0 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.